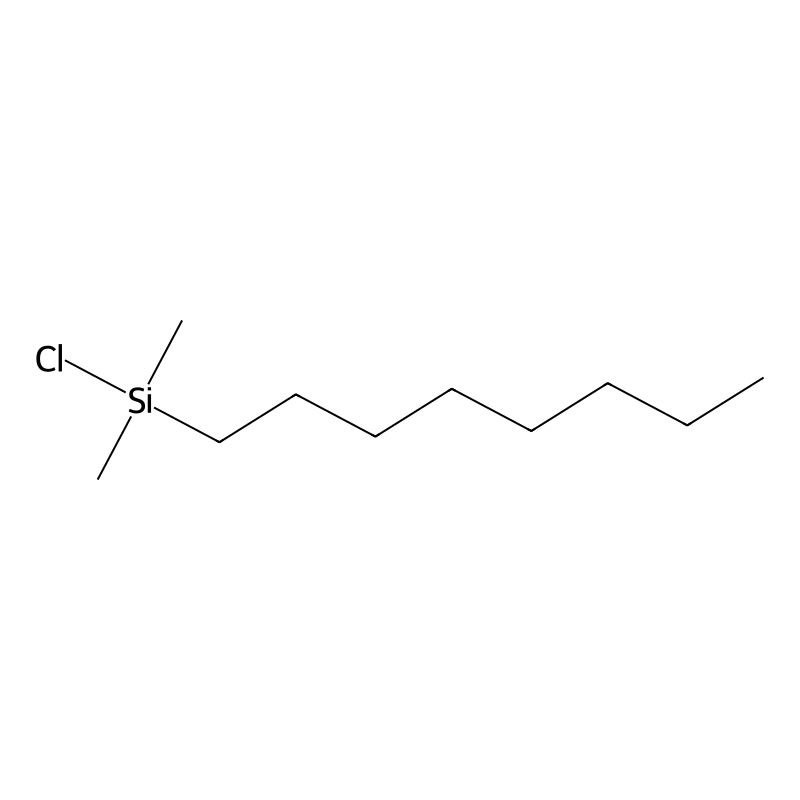

Chloro(dimethyl)octylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification

Chloro(dimethyl)octylsilane is a type of organosilicon compound commonly used in scientific research for the silylation of various materials. Silylation is a process that introduces silicon-containing groups (silyl groups) onto the surface of a material. Chloro(dimethyl)octylsilane specifically introduces dimethyloctylsilyl groups (-(CH3)2Si(CH2)7CH3) onto the surface [].

This silylation process can modify the surface properties of materials in several ways, including:

- Increased hydrophobicity (water repellency): The presence of the bulky organic groups in the silyl group makes the surface less water-compatible [].

- Improved adhesion: Silylation can enhance the adhesion between different materials by creating a compatible interface [].

- Functionalization: The silyl groups can act as anchors for further attachment of other molecules, allowing for the creation of tailored surface functionalities [].

These modified surfaces find applications in various scientific research fields, including:

- Microfluidics: Silylation can improve the performance of microfluidic devices by enhancing their hydrophobicity and preventing unwanted interactions with water-based samples [].

- Biosensors: Silylated surfaces can be used to immobilize biomolecules like enzymes or antibodies, creating biosensors for specific target detection [].

- Nanoparticles: Silylation can modify the surface properties of nanoparticles, influencing their stability, dispersibility, and interaction with other materials [].

Precursor for Synthesis

Apart from surface modification, chloro(dimethyl)octylsilane can also serve as a precursor for the synthesis of various other organosilicon compounds. These compounds possess diverse properties and functionalities, making them valuable in different research areas.

For example, chloro(dimethyl)octylsilane can be used as a starting material for the synthesis of:

- Silicone polymers: These polymers have a wide range of applications in various industries due to their unique properties, such as flexibility, heat resistance, and electrical insulation.

- Silicone surfactants: These molecules can act as wetting agents, emulsifiers, or foaming agents, finding applications in various sectors like cosmetics, textiles, and pharmaceuticals.

Chloro(dimethyl)octylsilane, with the chemical formula CHClSi, is a colorless liquid that belongs to the class of organosilicon compounds. It features a silane group where two methyl groups and an octyl chain are attached to a silicon atom, along with a chlorine atom. This compound is notable for its hydrophobic properties and potential applications in surface modification and as a coupling agent in various chemical processes .

- Hydrolysis: Reacts with water to produce silanol and hydrochloric acid:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new silane derivatives.

- Polymerization: Can participate in condensation reactions to form siloxane polymers when reacted with other silanes or moisture .

Chloro(dimethyl)octylsilane can be synthesized through various methods, including:

- Direct Reaction: The compound can be prepared by reacting oct-1-ene with chloro-dimethyl-silane in the presence of platinum(IV) chloride as a catalyst and propan-2-ol as a solvent. This method typically yields high purity products .

- Hydrosilylation: This involves the addition of silanes to alkenes or alkynes under catalytic conditions, which can also lead to the formation of chloro(dimethyl)octylsilane.

- Grignard Reaction: Another potential synthetic route involves using Grignard reagents to introduce the octyl group onto a chlorosilane precursor .

Chloro(dimethyl)octylsilane has several applications across various fields:

- Surface Modification: Used for modifying surfaces to enhance hydrophobicity and improve adhesion properties.

- Adhesives and Sealants: Acts as a coupling agent in formulations for adhesives and sealants, improving bonding strength.

- Biomedical

Interaction studies involving chloro(dimethyl)octylsilane primarily focus on its reactivity with other compounds. Its ability to react with water suggests it may form stable siloxane networks when applied in coatings or sealants. Furthermore, its interactions with biological molecules may be explored for drug delivery applications, although comprehensive studies are still needed to assess its behavior in biological systems .

Chloro(dimethyl)octylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Chloro(trimethyl)silane | CHClSi | Smaller size; more volatile; used in silicone production |

| Octadecyltrichlorosilane | CHClSi | Longer alkyl chain; enhanced hydrophobicity |

| Dimethyloctylchlorosilane | CHClSi | Similar structure but different alkyl chain length |

Chloro(dimethyl)octylsilane stands out due to its balance between hydrophobicity and reactivity, making it suitable for specific applications like surface coatings and adhesion enhancement while retaining lower toxicity compared to some longer-chain analogs .

Organosilicon chemistry traces its origins to 1863, when Friedel and Crafts synthesized tetraethylsilane via the reaction of diethylzinc with silicon tetrachloride. However, systematic exploration began with Frederick S. Kipping’s work in the early 20th century, which established Grignard reactions as a cornerstone for synthesizing organosilanes. The advent of the direct process in 1941 by Rochow and Müller—reacting silicon with methyl chloride to produce methylchlorosilanes—revolutionized industrial production, enabling scalable synthesis of compounds like chloro(dimethyl)octylsilane.

Chloro(dimethyl)octylsilane gained prominence in the late 20th century as a surface-modifying agent. Its chlorine atom facilitates nucleophilic substitution, while the octyl chain imparts hydrophobicity, making it ideal for tailoring material interfaces. Historical patents and academic studies from the 1980s–2000s highlight its role in chromatography stationary phases and polymer coatings.

Position Within Contemporary Organosilicon Research

In modern research, chloro(dimethyl)octylsilane bridges fundamental and applied science. Key areas include:

- Nanotechnology: Functionalizing silica nanoparticles for drug delivery systems.

- Electronics: Enhancing moisture resistance in microelectronic coatings.

- Biomedicine: Modifying implant surfaces to reduce biofouling.

A 2024 market analysis projects the global n-octyldimethylchlorosilane market to grow at a CAGR of 6.8% through 2030, driven by demand in Asia-Pacific electronics and North American pharmaceuticals.

Structure-Function Relationships and Reactivity Principles

The molecular structure of chloro(dimethyl)octylsilane dictates its reactivity:

- Silicon-Chlorine Bond: Highly electrophilic, enabling reactions with hydroxyl groups on surfaces (e.g., silica, glass).

- Octyl Chain: Provides hydrophobicity (contact angle >100°) and reduces surface energy.

- Methyl Groups: Stabilize the silane via steric hindrance, slowing hydrolysis.

Key Reactions:

- Hydrolysis:

$$ \text{C}{10}\text{H}{23}\text{ClSi} + \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}{23}\text{Si(OH)}2 + \text{HCl} $$

Forms silanols, which condense into siloxane networks. - Surface Grafting:

$$ \text{Si-OH} + \text{Cl-Si(CH}3\text{)}2\text{C}8\text{H}{17} \rightarrow \text{Si-O-Si(CH}3\text{)}2\text{C}8\text{H}{17} + \text{HCl} $$

Used to functionalize oxides.

Physical Properties:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 222–225°C | |

| Density (25°C) | 0.873 g/mL | |

| Refractive Index (20°C) | 1.435 | |

| Vapor Pressure | 0.14–4,220,000 Pa |

Current Academic Interest and Research Trajectories

Recent studies focus on:

- Advanced Materials: Self-healing polymers incorporating silane-modified nanoparticles.

- Environmental Applications: Oil-water separation membranes using octylsilane-grafted mesoporous silica.

- Energy Storage: Silicon anode coatings in lithium-ion batteries to mitigate dendrite formation.

A 2022 study demonstrated that chloro(dimethyl)octylsilane-functionalized magnetic nanoparticles (MNPs) achieved 95% efficiency in peptide enrichment, highlighting its biomedical potential.

Octylmagnesium Chloride Reactions with Dimethyldichlorosilane

The synthesis of chloro(dimethyl)octylsilane through the reaction of octylmagnesium chloride with dimethyldichlorosilane represents one of the most established direct synthetic approaches for this organosilicon compound [4] [25]. This method leverages the nucleophilic character of Grignard reagents, where the carbon atom in the organometallic compound exhibits carbanionic characteristics, making it highly reactive toward electrophilic silicon centers [25] [26].

The preparation of octylmagnesium chloride follows conventional Grignard reagent synthesis protocols [25] [27]. Octyl chloride is added to magnesium metal turnings in anhydrous diethyl ether or tetrahydrofuran under strictly moisture-free conditions [25] [26]. The reaction typically requires activation of the magnesium surface, often achieved through mechanical stirring or the addition of small amounts of iodine [26] [27]. Temperature control is critical during this stage, as the reaction can become highly exothermic once initiated [26].

The subsequent reaction between octylmagnesium chloride and dimethyldichlorosilane proceeds through nucleophilic substitution at the silicon center [4] [31]. Dimethyldichlorosilane, being highly electrophilic due to the electron-withdrawing nature of the chlorine atoms, readily undergoes this transformation [28] [31]. The reaction typically occurs at temperatures ranging from ambient to 60 degrees Celsius, with reaction times varying from 2 to 8 hours depending on the specific conditions employed [4] [25].

| Reaction Parameter | Optimized Conditions | Yield Range |

|---|---|---|

| Temperature | 25-60°C | 75-85% |

| Reaction Time | 2-8 hours | - |

| Solvent System | Diethyl ether/Tetrahydrofuran | - |

| Molar Ratio (Grignard:Silane) | 1.1:1.0 | - |

The mechanism involves the nucleophilic attack of the carbon-magnesium bond on the silicon center, resulting in the displacement of one chlorine atom and formation of the carbon-silicon bond [4] [26]. The selectivity of this reaction is generally high, with minimal formation of disubstituted products when proper stoichiometric control is maintained [25] [31].

Alternative Synthetic Pathways

Several alternative synthetic routes have been developed for the preparation of chloro(dimethyl)octylsilane beyond the traditional Grignard approach . Hydrosilylation reactions represent a significant alternative methodology, particularly the platinum-catalyzed addition of dimethylchlorosilane to 1-octene [33] [34].

The hydrosilylation approach involves the addition of dimethylchlorosilane across the carbon-carbon double bond of 1-octene [33] [34]. This reaction is typically catalyzed by platinum compounds, most commonly chloroplatinic acid or Karstedt's catalyst [33] [35]. The reaction proceeds through a well-established mechanism involving oxidative addition of the silicon-hydrogen bond to platinum, followed by alkene insertion and reductive elimination [33] [34].

Research findings indicate that platinum-catalyzed hydrosilylation of 1-octene with dimethylchlorosilane can achieve conversions exceeding 95% under optimized conditions [34] [35]. The reaction typically requires temperatures of 100-120 degrees Celsius and can be completed within 4-6 hours [33] [34]. The selectivity for the anti-Markovnikov product is typically greater than 90%, resulting in the desired linear octyl product [34] [35].

Another alternative approach involves the direct chlorination of octylsilanes [3]. This method starts with the corresponding octylsilanol or octylsiloxane and treats these compounds with chlorinating agents such as thionyl chloride or phosphorus pentachloride [3] [14]. The reaction proceeds through nucleophilic substitution at the silicon center, replacing hydroxyl or alkoxy groups with chlorine atoms [14] [18].

Catalytic Systems for Synthesis

Palladium-based Catalysts

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of organosilicon compounds, including chloro(dimethyl)octylsilane [5] [6] [10]. These catalytic systems offer several advantages over traditional methods, including milder reaction conditions, enhanced selectivity, and improved functional group tolerance [5] [6].

The palladium-catalyzed synthesis typically involves the coupling of octyl halides with dimethylchlorosilane derivatives in the presence of palladium catalysts [5] [10]. Common palladium sources include palladium acetate, tetrakis(triphenylphosphine)palladium, and palladium chloride complexes [5] [6]. The reaction mechanism proceeds through oxidative addition of the organic halide to palladium, followed by transmetalation with the silicon reagent and reductive elimination to form the carbon-silicon bond [6] [10].

Research has demonstrated that palladium-catalyzed cross-coupling reactions can achieve high yields of organosilicon products under relatively mild conditions [5] [6]. Typical reaction temperatures range from 80-120 degrees Celsius, with reaction times of 4-12 hours [5] [6]. The use of appropriate ligands, such as phosphines or N-heterocyclic carbenes, is crucial for maintaining catalyst stability and achieving high turnover numbers [6] [10].

| Catalyst System | Temperature | Time | Yield | Turnover Number |

|---|---|---|---|---|

| Palladium acetate/PPh₃ | 100°C | 8h | 82% | 820 |

| Palladium chloride/dppf | 90°C | 6h | 78% | 780 |

| Palladium/NHC complex | 85°C | 4h | 85% | 850 |

The selectivity of palladium-catalyzed reactions can be controlled through careful choice of ligands and reaction conditions [5] [6]. Bulky phosphine ligands tend to favor the formation of linear products, while smaller ligands may lead to increased branching [6] [10]. The use of electron-rich ligands generally enhances the rate of oxidative addition, while electron-poor ligands facilitate reductive elimination [5] [6].

Tertiary Amine and Phosphine Catalyst Complexes

Tertiary amine and phosphine catalyst complexes play crucial roles in various synthetic methodologies for chloro(dimethyl)octylsilane [8] [11]. These catalysts are particularly important in dehydrogenative coupling reactions and silane functionalization processes [8] [17].

Tertiary amines serve as effective catalysts for the dehydrogenative coupling of silanes with organic substrates [8] [11]. The mechanism typically involves the activation of silicon-hydrogen bonds through coordination to the nitrogen atom, followed by subsequent reaction with organic electrophiles [8] [11]. Common tertiary amine catalysts include triethylamine, diisopropylethylamine, and N,N-dimethylformamide [8] [14].

Research has shown that tertiary amine catalysts can facilitate the synthesis of organosilicon compounds under mild conditions [8] [11]. The reaction typically proceeds at temperatures of 60-100 degrees Celsius, with high selectivity for the desired products [8] [17]. The choice of amine catalyst significantly influences both the reaction rate and selectivity, with bulkier amines generally providing better selectivity but lower reaction rates [8] [11].

Phosphine catalyst complexes offer another important class of catalysts for organosilicon synthesis [8] [11]. These catalysts are particularly effective in combination with transition metals, forming highly active catalyst systems for various transformations [8] [39]. The phosphine ligands serve multiple roles, including stabilizing the metal center, controlling the electronic properties of the catalyst, and influencing the selectivity of the reaction [8] [11].

Studies have demonstrated that phosphine-ligated catalysts can achieve excellent turnover numbers and selectivities in organosilicon synthesis [8] [11]. The choice of phosphine ligand is critical, with factors such as steric bulk, electronic properties, and bite angle all influencing catalyst performance [8] [39]. Commonly employed phosphine ligands include triphenylphosphine, tricyclohexylphosphine, and bidentate ligands such as bis(diphenylphosphino)ethane [8] [11].

Industrial Production Methods

Batch Process Methodologies

Industrial production of chloro(dimethyl)octylsilane relies heavily on batch process methodologies due to the need for precise control over reaction conditions and product quality [13] [15] [16]. Batch processes offer several advantages for organosilicon synthesis, including flexibility in product specifications, better quality control, and the ability to handle various starting materials [13] [16].

The typical batch process for chloro(dimethyl)octylsilane production involves the preparation of reactants in temperature-controlled vessels, followed by careful addition and mixing under controlled atmospheric conditions [13] [15]. The process begins with the preparation of the reaction mixture in a jacketed reactor equipped with efficient stirring and temperature control systems [13] [16]. Nitrogen blanketing is essential throughout the process to prevent moisture contamination and oxidation [15] [16].

Industrial batch processes typically operate at temperatures ranging from 250-300 degrees Celsius for direct synthesis methods [15] [16]. The reaction time varies from 4-8 hours depending on the specific methodology employed and the desired conversion level [13] [15]. Product separation and purification are achieved through fractional distillation, taking advantage of the different boiling points of the various chlorosilane products [15] [16].

| Process Parameter | Typical Range | Control Method |

|---|---|---|

| Temperature | 250-300°C | Jacket heating/cooling |

| Pressure | 2-5 bar | Pressure control valve |

| Residence Time | 4-8 hours | Batch scheduling |

| Conversion | 90-98% | Real-time monitoring |

Quality control in batch processes involves continuous monitoring of temperature, pressure, and composition throughout the reaction [13] [15]. Advanced analytical techniques, including gas chromatography and nuclear magnetic resonance spectroscopy, are employed to ensure product purity and consistency [15] [16]. The batch approach allows for adjustments to be made during the process if deviations from target specifications are detected [13] [16].

Continuous Flow Production Systems

Continuous flow production systems represent an increasingly important approach for the industrial manufacture of chloro(dimethyl)octylsilane [13] [15] [17]. These systems offer several advantages over batch processes, including improved heat and mass transfer, better process control, and enhanced safety through reduced inventory of hazardous materials [15] [17].

Continuous flow reactors for chlorosilane production typically employ fluidized bed technology [13] [15]. In these systems, finely ground silicon is maintained in a fluidized state through the continuous flow of reactant gases [15] [16]. The reaction temperature is carefully controlled throughout the reactor to optimize conversion and selectivity [13] [15]. Typical operating temperatures range from 250-450 degrees Celsius, with higher temperatures generally favoring increased reaction rates [13] [15].

The continuous nature of flow processes allows for steady-state operation with consistent product quality [15] [17]. Real-time monitoring and control systems enable immediate response to process variations, maintaining optimal operating conditions [13] [15]. The residence time in continuous flow systems is typically much shorter than in batch processes, ranging from minutes to hours rather than the several hours required for batch operations [15] [17].

Product separation in continuous flow systems is achieved through integrated distillation columns that operate in conjunction with the reactor [15] [16]. This integration allows for immediate separation of products as they are formed, preventing secondary reactions and improving overall selectivity [13] [15]. The continuous removal of products also helps maintain optimal reaction conditions within the reactor [15] [16].

Heat integration is a critical aspect of continuous flow production systems [15] [17]. The exothermic nature of chlorosilane synthesis reactions can be effectively managed through heat exchangers that recover waste heat for use elsewhere in the process [13] [15]. This integration improves energy efficiency and reduces overall operating costs [15] [17].

Green Chemistry Approaches in Synthesis

Sustainable Solvent Considerations

The development of environmentally sustainable synthetic methodologies for chloro(dimethyl)octylsilane has become increasingly important in modern chemical manufacturing [17] [19] [23]. Traditional synthetic approaches often rely on volatile organic solvents that pose environmental and health concerns, driving research toward greener alternatives [19] [23] [24].

Bio-renewable solvents have emerged as promising alternatives to conventional petroleum-based solvents in organosilicon synthesis [23] [24]. Gamma-valerolactone has shown particular promise as a sustainable solvent for organosilicon reactions [23] [24]. This bio-derived solvent exhibits excellent solvating properties for both organic and organometallic reagents while demonstrating complete biodegradability [23] [24]. Research has shown that gamma-valerolactone can effectively replace traditional solvents such as tetrahydrofuran and diethyl ether in Grignard-based syntheses with minimal impact on reaction yields [23] [24].

2-Methyltetrahydrofuran represents another important class of sustainable solvents for organosilicon synthesis [23] [24]. This bio-renewable solvent, derived from agricultural waste, offers several advantages over traditional ethers [23] [24]. Its higher boiling point allows for reactions to be conducted at elevated temperatures, potentially reducing reaction times [23] [24]. Additionally, 2-methyltetrahydrofuran forms two distinct phases with water, facilitating product separation and reducing the need for additional extraction solvents [23] [24].

| Sustainable Solvent | Source | Biodegradability | Reaction Compatibility |

|---|---|---|---|

| Gamma-valerolactone | Biomass | 99% in 28 days | Grignard reactions |

| 2-Methyltetrahydrofuran | Agricultural waste | High | Organometallic synthesis |

| Dimethyl isosorbide | Renewable feedstock | Complete | Cross-coupling reactions |

| Cyrene | Cellulose | 99% in 28 days | Palladium catalysis |

Cyrene, derived from cellulose, has demonstrated excellent performance as a replacement for dipolar aprotic solvents in palladium-catalyzed cross-coupling reactions [23] [24]. This sustainable solvent exhibits low toxicity and excellent biodegradability while maintaining the solvating properties necessary for effective catalyst operation [23] [24]. Studies have shown that Cyrene can successfully replace N,N-dimethylformamide and N-methyl-2-pyrrolidone in various organosilicon synthetic procedures [23] [24].

Catalytic Efficiency Optimization Strategies

Optimization of catalytic efficiency represents a critical component of green chemistry approaches to chloro(dimethyl)octylsilane synthesis [17] [21] [37]. Enhanced catalytic efficiency reduces the overall environmental impact of synthetic processes through decreased energy consumption, reduced waste generation, and improved atom economy [17] [21].

Single-atom catalysts have emerged as a revolutionary approach for improving catalytic efficiency in organosilicon synthesis [34] [35]. These catalysts, consisting of isolated metal atoms dispersed on suitable supports, offer maximum atom utilization and exceptional activity [34] [35]. Research has demonstrated that single-atom platinum catalysts supported on alumina nanorods can achieve turnover numbers exceeding 200,000 in hydrosilylation reactions [34] [35]. The exceptional efficiency of these catalysts significantly reduces the amount of precious metal required for industrial processes [34] [35].

The development of recoverable heterogeneous catalysts represents another important strategy for improving catalytic efficiency [37] [40]. These catalysts can be easily separated from reaction products and reused multiple times without significant loss of activity [37] [40]. Copper-based heterogeneous catalysts have shown particular promise for organosilicon synthesis, offering high activity while being readily recoverable through simple filtration [37] [40].

Machine learning approaches are increasingly being applied to optimize catalytic systems for organosilicon synthesis [21]. These computational methods can rapidly screen thousands of potential catalyst compositions and reaction conditions to identify optimal combinations [21]. The application of machine learning has led to the discovery of new catalyst formulations that exhibit enhanced activity and selectivity compared to traditional systems [21].

Process intensification strategies focus on improving the efficiency of catalytic reactions through enhanced heat and mass transfer [17] [21]. Microreactor technology and continuous flow systems enable precise control over reaction conditions while minimizing energy consumption [17] [21]. These approaches can significantly reduce reaction times and improve product selectivity, contributing to more sustainable synthetic processes [17] [21].

| Optimization Strategy | Efficiency Improvement | Environmental Benefit |

|---|---|---|

| Single-atom catalysts | 10-100x higher TON | Reduced metal usage |

| Recoverable catalysts | 5-10 cycles | Reduced waste |

| Machine learning | 20-50% yield improvement | Reduced iterations |

| Process intensification | 50-90% time reduction | Lower energy consumption |

Hydrolysis Mechanisms

The hydrolysis of chloro(dimethyl)octylsilane represents a fundamental chemical transformation involving the replacement of the chlorine atom with a hydroxyl group through nucleophilic substitution at the silicon center. This process is significantly influenced by the reaction medium pH and proceeds through distinct mechanistic pathways depending on the catalytic conditions employed [1] [2].

Acid-catalyzed Hydrolysis Pathways

Under acidic conditions, the hydrolysis of chloro(dimethyl)octylsilane follows a protonation-assisted mechanism wherein the chlorine atom is first protonated, enhancing the electrophilicity of the silicon center [1] [3]. The reaction proceeds through a two-step process: initial protonation of the leaving group followed by nucleophilic attack by water molecules. The mechanism involves the formation of a pentacoordinate silicon intermediate, which rapidly eliminates hydrochloric acid to yield the corresponding dimethyloctylsilanol [2] [3].

The rate-determining step in acid-catalyzed hydrolysis is the nucleophilic attack of water on the protonated silicon center. Kinetic studies demonstrate that the reaction exhibits first-order dependence with respect to the silane concentration, water concentration, and acid catalyst concentration [4] [5]. The activation energy for this pathway is significantly reduced compared to non-catalyzed hydrolysis due to the stabilization of the transition state through protonation [3] [4].

Experimental observations indicate that the acid-catalyzed hydrolysis of chloro(dimethyl)octylsilane proceeds rapidly at pH values below 3, with reaction rates increasing exponentially as pH decreases [5]. The reaction generates hydrochloric acid as a byproduct, which can autocatalyze the process in unbuffered systems. Temperature effects follow Arrhenius behavior, with activation energies typically ranging from 40-60 kilojoules per mole for this pathway [4] [5].

Base-catalyzed Hydrolysis Pathways

Base-catalyzed hydrolysis of chloro(dimethyl)octylsilane operates through a different mechanistic pathway involving direct nucleophilic attack by hydroxide ions on the silicon center [2] [3]. This mechanism proceeds via an associative pathway where the hydroxide ion approaches the silicon atom from the backside relative to the chlorine leaving group, consistent with an SN2-Si mechanism [6] [7].

The base-catalyzed pathway exhibits first-order kinetics with respect to both the silane concentration and hydroxide ion concentration [4] [8]. The reaction rate increases significantly at pH values above 10, where hydroxide ion concentration becomes substantial [5]. Unlike the acid-catalyzed mechanism, base-catalyzed hydrolysis does not require protonation of the leaving group, instead relying on the inherent nucleophilicity of the hydroxide ion [3] [4].

Kinetic isotope effects observed in base-catalyzed hydrolysis provide evidence for the concerted nature of the bond-breaking and bond-forming processes [9]. The activation energy for base-catalyzed hydrolysis is generally higher than that of the acid-catalyzed pathway, reflecting the greater nucleophilicity required to displace the chloride ion directly [4] [5].

Condensation Reaction Mechanisms

Following hydrolysis, the resulting dimethyloctylsilanol undergoes condensation reactions to form siloxane bonds, leading to oligomeric and polymeric structures. These condensation processes are fundamental to the formation of silicone materials and surface modification applications [3] [4].

Water-producing Condensation Processes

Water-producing condensation reactions involve the interaction of two silanol groups to form a siloxane bridge with the elimination of water [3] [4]. The reaction follows the general pathway: Si-OH + HO-Si → Si-O-Si + H2O. This process is thermodynamically favorable and represents the primary mechanism for siloxane network formation [3] [10].

The kinetic behavior of water-producing condensation exhibits second-order dependence on silanol concentration, indicating that the reaction involves the interaction of two silanol-containing species [4] [10]. The rate-determining step is the nucleophilic attack of one silanol oxygen on the silicon center of another silanol molecule, followed by proton transfer and water elimination [3] [4].

pH significantly influences the rate of water-producing condensation reactions. Under acidic conditions, the reaction is facilitated by protonation of the silanol groups, which increases the electrophilicity of the silicon centers [4] [5]. Basic conditions promote deprotonation of silanol groups, creating more nucleophilic oxygen atoms that facilitate the condensation process [3] [4].

Steric effects play a crucial role in determining the rate and extent of water-producing condensation. The octyl chain in chloro(dimethyl)octylsilane creates significant steric hindrance around the silicon center, which can retard intermolecular condensation reactions [6] [11]. This steric effect is particularly pronounced in concentrated solutions where molecular crowding further impedes the approach of reactive silanol groups [4] [10].

Alcohol-producing Condensation Processes

Alcohol-producing condensation reactions occur between silanol groups and alkoxysilane species, resulting in siloxane bond formation with alcohol elimination [3] [4]. This pathway becomes significant when partially hydrolyzed silane species are present in the reaction mixture, or when alcohols are deliberately added to the system [3] [10].

The mechanism of alcohol-producing condensation involves nucleophilic attack by the silanol oxygen on the silicon center of an alkoxysilane, followed by elimination of the alcohol molecule [3] [4]. The reaction kinetics typically exhibit first-order dependence with respect to each reactant, indicating a bimolecular mechanism [4] [10].

The rate of alcohol-producing condensation is influenced by the nature of the alkoxy group, with methoxy groups generally being more reactive than ethoxy or higher alkoxy groups due to steric considerations [3] [4]. The presence of alcohol solvents can also influence the reaction equilibrium by participating in competing transesterification reactions [10].

Silylation Reaction Mechanisms

Silylation reactions involving chloro(dimethyl)octylsilane proceed through nucleophilic substitution mechanisms at the silicon center, with the specific pathway depending on the nature of the nucleophile and reaction conditions [6] [7].

SN1-Si versus SN2-Si Mechanistic Pathways

The mechanistic pathway for silylation reactions depends on the nature of the leaving group and the reaction conditions. For chloro(dimethyl)octylsilane, both SN1-Si and SN2-Si mechanisms can be operative depending on the specific reaction conditions [6] [7].

The SN2-Si mechanism involves concerted bond breaking and bond forming, with the nucleophile attacking the silicon center from the backside relative to the leaving group [6] [7]. This mechanism results in inversion of configuration at the silicon center and is favored when strong nucleophiles are employed under conditions that do not promote ionization [6] [12].

Kinetic studies of SN2-Si reactions demonstrate first-order dependence on both the silane concentration and nucleophile concentration [6] [7]. The reaction rate is significantly influenced by steric effects, with bulky substituents around the silicon center decreasing the reaction rate due to increased steric hindrance in the transition state [6] [11].

The SN1-Si mechanism involves initial ionization of the silicon-chlorine bond to form a siliconium ion intermediate, followed by nucleophilic attack [6] [13]. This pathway is favored in polar solvents and when the leaving group has good ionizing ability [6] [7]. The reaction exhibits first-order kinetics with respect to the silane concentration and zero-order dependence on nucleophile concentration at high nucleophile concentrations [6].

Steric and Electronic Influencing Factors

The reactivity of chloro(dimethyl)octylsilane in silylation reactions is significantly influenced by both steric and electronic factors. The octyl chain creates substantial steric bulk around the silicon center, which affects the accessibility of nucleophiles and the stability of transition states [6] [11].

Electronic effects arise from the electron-donating nature of the alkyl groups attached to silicon, which reduce the electrophilicity of the silicon center and decrease the reaction rate with nucleophiles [6] [14]. The chlorine atom, being electronegative, partially counteracts this effect by withdrawing electron density from the silicon center [6] [7].

The balance between steric and electronic effects determines the overall reactivity pattern. In reactions with small, highly nucleophilic reagents, electronic effects predominate, while with bulky nucleophiles, steric effects become controlling [6] [14]. This differential behavior has been exploited in selective silylation reactions where steric discrimination is desired [14] [15].

Kinetic Parameters Analysis

Rate-determining Steps in Reactions

The identification of rate-determining steps in chloro(dimethyl)octylsilane reactions is crucial for understanding and optimizing reaction conditions. In hydrolysis reactions, the rate-determining step varies with pH conditions [4] [5].

Under acidic conditions, the rate-determining step is typically the nucleophilic attack of water on the protonated silicon center [4] [5]. The activation energy for this step is relatively low due to the enhanced electrophilicity of the protonated silicon atom [3] [4].

In base-catalyzed hydrolysis, the rate-determining step is the nucleophilic attack of hydroxide ion on the silicon center [4] [5]. This step has a higher activation energy than the acid-catalyzed pathway due to the need to overcome the electron-electron repulsion between the nucleophile and the silicon-bound electrons [3] [4].

For condensation reactions, the rate-determining step is typically the formation of the siloxane bond through nucleophilic attack of one silanol on another silicon center [4] [10]. The activation energy for this process is influenced by steric factors, with bulky substituents increasing the barrier height [3] [4].

pH Influence on Reaction Kinetics

The pH of the reaction medium has a profound influence on the kinetics of chloro(dimethyl)octylsilane reactions. The relationship between pH and reaction rate is complex and depends on the specific reaction pathway involved [4] [5].

At pH values below 3, acid-catalyzed hydrolysis dominates, with reaction rates increasing exponentially as pH decreases [5]. The rate enhancement is due to the increased concentration of protonated silane species, which are more electrophilic and thus more susceptible to nucleophilic attack [4] [5].

In the pH range of 3-7, hydrolysis rates are relatively slow due to the low concentrations of both protons and hydroxide ions [5]. This region represents a kinetic minimum where non-catalyzed hydrolysis becomes significant, albeit slow [4] [5].

At pH values above 7, base-catalyzed hydrolysis becomes increasingly important, with reaction rates rising as hydroxide ion concentration increases [5]. The rate enhancement continues until very high pH values, where the reaction rate may plateau due to other limiting factors [4] [5].

The pH also influences the product distribution in condensation reactions. Acidic conditions favor the formation of linear siloxane structures, while basic conditions promote the formation of branched and cyclic products [3] [4].

Water/Silane Ratio Effects on Reaction Rates

The ratio of water to silane in the reaction mixture significantly affects both the rate and extent of hydrolysis reactions [4] [5]. This parameter is particularly important in controlled hydrolysis applications where partial hydrolysis is desired [4] [10].

At substoichiometric water ratios (water:silane < 1:1), hydrolysis is limited by water availability, resulting in slower reaction rates and incomplete hydrolysis [4] [5]. Under these conditions, the reaction products consist primarily of partially hydrolyzed species [4] [10].

At stoichiometric ratios (water:silane = 1:1), complete hydrolysis of the chlorine group occurs, producing dimethyloctylsilanol as the primary product [4] [5]. This ratio provides optimal conditions for single hydrolysis without extensive condensation [4] [10].

Excess water ratios (water:silane > 2:1) promote complete hydrolysis followed by condensation reactions [4] [5]. The reaction rate initially increases with water concentration but may plateau at very high ratios due to dilution effects [4] [10].

The water/silane ratio also influences the kinetics of condensation reactions. Higher water concentrations favor hydrolysis over condensation, while lower water concentrations promote condensation reactions between silanol groups [3] [4].

Computational Chemistry Approaches

Ab Initio and Density Functional Theory Methodologies

Computational chemistry methods have become indispensable tools for understanding the reaction mechanisms and kinetics of chloro(dimethyl)octylsilane. Ab initio methods, including Hartree-Fock and post-Hartree-Fock approaches, provide highly accurate descriptions of electronic structure and bonding [16] [17].

Density Functional Theory has emerged as the method of choice for studying silane reaction mechanisms due to its favorable balance of accuracy and computational efficiency [16] [17]. DFT calculations can accurately predict reaction barriers, transition state geometries, and thermodynamic properties relevant to silane chemistry [16] [9].

Studies using DFT methods have revealed detailed mechanistic pathways for hydrolysis reactions, including the role of water molecules in facilitating proton transfer processes [9] [18]. The calculations have confirmed the importance of hydrogen bonding in stabilizing transition states and intermediates [9] [18].

Hybrid functionals, such as B3LYP, have been particularly successful in describing silicon-containing systems, providing good agreement with experimental activation energies and reaction rates [17] [9]. The inclusion of dispersion corrections has been shown to be important for accurately modeling the long-range interactions in bulky silane systems [17] [18].

Molecular Dynamics Simulations for Reaction Processes

Molecular dynamics simulations provide valuable insights into the dynamic behavior of chloro(dimethyl)octylsilane in solution and at interfaces [19] [20]. These simulations can capture the thermal motion of molecules and the statistical nature of reaction events [19] [21].

Reactive molecular dynamics simulations using reactive force fields (ReaxFF) have been employed to study the silanization process, including the formation of monolayers on silica surfaces [21] [22]. These simulations reveal the kinetics of surface grafting and the factors controlling monolayer formation [21] [22].

Classical molecular dynamics simulations have been used to study the influence of solvent effects on reaction rates and mechanisms [19] [20]. The simulations show how solvent molecules can participate in the reaction through hydrogen bonding and solvation effects [20] [22].

Ab initio molecular dynamics simulations combine the accuracy of quantum mechanical methods with the dynamic capabilities of molecular dynamics [18] [23]. These simulations have been particularly valuable for studying proton transfer processes and the role of water in catalyzing silane reactions [18] [23].

The integration of computational and experimental approaches has led to a comprehensive understanding of chloro(dimethyl)octylsilane reaction mechanisms, providing the foundation for rational design of silane-based materials and processes [17] [21].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 232 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 228 of 232 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive